Isopropyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate
Description
This compound belongs to the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine class, characterized by a fused heterocyclic core. The structure includes a 3-methoxypropyl substituent at the N1 position and an isopropyl ester group linked via a carboxamidoacetate side chain.
Synthetic routes for related compounds involve condensation of 2-chloro-4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinates, followed by cyclization under basic conditions (e.g., sodium methoxide in methanol) . Modifications at the N1 position (e.g., 3-methoxypropyl) and the ester/amide side chain are critical for tuning physicochemical and pharmacological properties.
Properties
IUPAC Name |
propan-2-yl 2-[[6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5/c1-13(2)29-17(25)12-21-19(26)15-11-14-18(23(15)9-6-10-28-3)22-16-7-4-5-8-24(16)20(14)27/h4-5,7-8,11,13H,6,9-10,12H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUZQSUKNTXWNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CNC(=O)C1=CC2=C(N1CCCOC)N=C3C=CC=CN3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds through the formation of an α,β-unsaturated ketone intermediate from arylglyoxal and barbituric acid. Nucleophilic attack by 6-amino-1,3-dimethyluracil at the β-position of the enone system initiates cyclization, yielding the fused pyrrolopyrimidine scaffold. Key parameters include:
- Temperature : 50–60°C to balance reaction rate and side-product formation.
- Catalyst Loading : 5 mol% TBAB enhances solubility and accelerates the reaction.
- Solvent : Ethanol facilitates both solubility and eco-friendly processing.
Yield improvements (up to 85%) are achieved by optimizing stoichiometric ratios (arylglyoxal:aminouracil:barbituric acid = 1:1:1) and extending reaction times to 2–4 hours.
Oxidation to the 4-Oxo Derivative
The 4-oxo group is introduced via oxidation of the dihydropyridine ring. Potassium permanganate in acidic (H2SO4) or neutral (H2O) media at 60°C selectively oxidizes the C4 position without over-oxidizing the pyrrole ring. Alternative oxidants like MnO2 or DDQ may be used for substrates sensitive to strong acids.
Installation of the Carboxamido Acetate Moiety
The carboxamido acetate side chain is appended through a two-step sequence:
Key Reaction Conditions
- Coupling Agents : EDC/HOBt system in DMF or DCM at 0–25°C.
- Esterification : Isopropyl alcohol in excess, catalyzed by H2SO4 (1–2 mol%), at reflux (82°C) for 6–12 hours.
Yields for the esterification step typically exceed 80% when using gas chromatography to monitor completion.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
- Regioselectivity in Core Formation : Competing pathways may lead to isomeric byproducts. Using electron-deficient arylglyoxals (e.g., nitro-substituted) directs reactivity to the desired position.
- Ester Hydrolysis : The isopropyl ester is prone to hydrolysis under basic conditions. Neutral workup protocols (e.g., aqueous NaHCO3) are critical post-esterification.
- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups within the structure, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its heterocyclic structure makes it a candidate for various synthetic applications.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for anti-inflammatory, antimicrobial, or anticancer agents.
Medicine
In medicine, research focuses on its potential therapeutic effects. Studies might explore its efficacy in treating specific diseases or conditions, as well as its pharmacokinetics and pharmacodynamics.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Isopropyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Electronic Effects
The target compound shares its core with several analogs but differs in substituents (Table 1). Key comparisons include:
Table 1: Structural and Property Comparison
*Predicted based on similar analogs .
Key Observations:
- Substituent Effects: The 3-methoxypropyl group at N1 enhances solubility in polar solvents compared to methyl or bulkier alkyl groups . Isopropyl ester in the target compound increases lipophilicity (logP ~2.5 estimated) relative to carboxamide derivatives (e.g., piperidinecarboxamide analog, logP ~1.8), influencing membrane permeability .
Electronic Properties :
Physicochemical and Functional Differences
Solubility and Stability :
Bioactivity Implications :
- Increased lipophilicity may enhance blood-brain barrier penetration, making the target compound a candidate for CNS-targeted therapies.
- Carboxamide analogs (e.g., ) are more suited for aqueous interactions, such as enzyme inhibition via hydrogen bonding .
Biological Activity
Isopropyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components that contribute to its biological activity. The core structure includes a pyrido-pyrrolo-pyrimidine framework, which is known for its diverse pharmacological properties.
- Molecular Formula: C₁₈H₃₁N₃O₅
- Molecular Weight: 357.46 g/mol
- IUPAC Name: this compound
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Antitumor Activity: Compounds in this class have shown to inhibit tumor cell proliferation through various mechanisms such as inducing apoptosis and inhibiting cell cycle progression.
- Anti-inflammatory Properties: Many derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation.
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways, which can lead to therapeutic effects in various diseases.
Antitumor Activity
A study evaluating the antitumor potential of similar compounds reported that certain derivatives were effective in inhibiting the growth of cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HGC-27 | 1.10 ± 0.02 |
| Compound B | MCF-7 | 0.75 ± 0.01 |
These findings suggest that isopropyl derivatives may also exhibit similar antitumor effects.
Anti-inflammatory Activity
The anti-inflammatory activity was assessed through COX enzyme inhibition assays. The results indicated:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Compound C | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound D | 26.04 ± 0.36 | 31.4 ± 0.12 |
These data highlight the potential of isopropyl derivatives in managing inflammatory conditions.
Case Studies
-
Case Study on Antitumor Effects:
A recent study investigated the effects of a related compound on gastric cancer cells (HGC-27). The results showed significant reduction in cell viability attributed to the inhibition of USP28, a deubiquitinating enzyme involved in cancer progression. -
Case Study on Inflammation:
Another study focused on the anti-inflammatory effects of pyrimidine derivatives similar to isopropyl acetate. The compounds were tested in a carrageenan-induced paw edema model in rats, demonstrating significant reductions in edema comparable to standard anti-inflammatory drugs like indomethacin.
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodology: Synthesis typically involves condensation, cyclization, and functional group modifications. Key steps include:
- Using nucleophilic substitution or electrophilic addition to introduce substituents to pyrimidine precursors .
- Monitoring intermediate purity via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy at each step .
- Optimizing reaction conditions (e.g., temperature: 50–60°C for cyclization; solvent: methanol for sodium methoxide-mediated steps) to enhance efficiency .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Primary Methods:
- NMR Spectroscopy: H and C NMR to confirm ring substituents and carboxamide/ester functionalities. For example, methyl groups in the pyrido-pyrrolo-pyrimidine core resonate at δ ~2.35 ppm (CH) and δ ~3.78 ppm (OCH) .
- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns (e.g., [M+H] peaks for carboxamide derivatives) .
- Infrared (IR) Spectroscopy: Identify carbonyl (C=O) stretches at ~1700 cm and amide N-H bonds at ~3300 cm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore its anti-inflammatory or anticancer potential?
- Approach:
- Substituent Variation: Modify the 3-methoxypropyl or isopropyl ester groups to assess impact on biological activity. For example, replacing the methoxy group with hydrophobic moieties may enhance membrane permeability .
- Enzyme Assays: Test inhibition of cyclooxygenase (COX) or kinases using in vitro assays. Related pyrimidine derivatives exhibit IC values of 19.45–42.1 μM against COX enzymes, suggesting a benchmark for potency evaluation .
- Cell-Based Models: Use cancer cell lines (e.g., HeLa, MCF-7) to measure apoptosis or proliferation inhibition via flow cytometry or MTT assays .
Q. How should researchers resolve contradictions in observed biological activity across different experimental models?
- Case Example: If a study reports anti-inflammatory activity in vitro but not in vivo, consider:
- Pharmacokinetics: Evaluate metabolic stability (e.g., ester hydrolysis in plasma) using HPLC-MS .
- Dose-Response Discrepancies: Adjust dosing regimens to account for bioavailability limitations .
- Target Selectivity: Use knockout models or siRNA to confirm if observed effects are target-specific .
Q. What strategies are effective for improving the compound’s stability under physiological conditions?
- Degradation Pathways:
- Ester Hydrolysis: Replace the isopropyl ester with tert-butyl or PEGylated groups to reduce enzymatic cleavage .
- pH Sensitivity: Test stability in buffers mimicking lysosomal (pH 4.5) and cytoplasmic (pH 7.4) environments. Degradation at acidic pH may necessitate formulation in enteric coatings .
- Formulation Solutions: Encapsulate in liposomes or polymeric nanoparticles to protect against hydrolysis .
Data-Driven Insights
Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?
- Methods:
- Molecular Docking: Simulate interactions with COX-2 or kinase ATP-binding pockets (e.g., using AutoDock Vina). Focus on hydrogen bonding with pyrimidine carbonyl groups and hydrophobic contacts with methoxypropyl chains .
- QSAR Models: Correlate substituent electronegativity or steric bulk with IC values from existing datasets .
Q. What experimental controls are critical when assessing off-target effects in kinase inhibition assays?
- Best Practices:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
